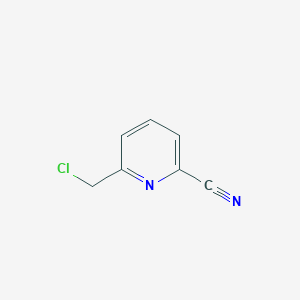
6-Chloromethyl-2-cyanopyridine
Descripción general
Descripción
6-Chloromethyl-2-cyanopyridine is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a chloromethyl group and a cyano group attached to a pyridine ring. This structure allows for a variety of chemical reactions, making it a valuable compound in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Synthesis Analysis
The synthesis of 6-Chloromethyl-2-cyanopyridine and its derivatives can be achieved through various methods. An improved synthesis of 2-chloro-6-cyanopyridine is described, which is a closely related compound, suggesting that similar methodologies could be adapted for the synthesis of 6-Chloromethyl-2-cyanopyridine . Additionally, the synthesis and characterization of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine are reported, which indicates that chlorination and methylation on the pyridine ring are feasible .
Molecular Structure Analysis
The molecular structure of 6-Chloromethyl-2-cyanopyridine is not directly reported in the provided papers. However, the structures of related compounds, such as 6-Chloro-4,4'-dimethyl-2,2'-bipyridine, have been determined by X-ray diffraction, suggesting that similar techniques could be used to elucidate the structure of 6-Chloromethyl-2-cyanopyridine . The crystal packing of these compounds is influenced by weak interactions, which could also be relevant for the packing of 6-Chloromethyl-2-cyanopyridine in the solid state.
Chemical Reactions Analysis
The reactivity of 6-substituted 2,2'-bipyridines with palladium(II) derivatives has been studied, showing selective C(sp3)-H vs. C(sp2)-H activation . This indicates that 6-Chloromethyl-2-cyanopyridine could potentially undergo similar reactions, leading to cyclometalated complexes. Furthermore, the chlorine atom in 2-chloro-3-cyanopyridines is known to be readily replaced by various nucleophiles, suggesting that the chloromethyl group in 6-Chloromethyl-2-cyanopyridine could also participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Chloromethyl-2-cyanopyridine are not directly discussed in the provided papers. However, the properties of similar compounds, such as 2-chloro-6-cyanopyridine, have been studied. For instance, the reaction of 2-chloro-6-cyanopyridine with alcohols is solvent and temperature-dependent, which could imply that 6-Chloromethyl-2-cyanopyridine may also exhibit solvent and temperature-dependent behavior in its reactions . The phase transitions and vibrations of dimethyl bipyridyl complexes with chloranilic acid have been analyzed, which could provide insights into the behavior of 6-Chloromethyl-2-cyanopyridine under different physical conditions .
Aplicaciones Científicas De Investigación
Synthesis of Cyano-Uridines and Their Derivatives :
- 6-Cyanouridine derivatives were synthesized using a method that involves the conversion of cyano functions to various groups, including chloromethyl and others. This process is significant in the preparation of cyano-uridines and related compounds (Inoue & Ueda, 1978).
Reactions with Aliphatic Alcohols :
- The reaction of 2-chloro-6-cyanopyridine with aliphatic mono- and di-alcohols produces different compounds depending on the reaction conditions. This finding suggests that the product distribution is influenced by the stability of an imidate anion intermediate (Elman, 1985).
Substitution Reactions with Amines :
- 2-Chloro-3-cyanopyridines react readily with various amines, including primary, secondary, and heterocyclic amines, leading to the formation of 2-aminopyridines. This reaction is essential in the synthesis of various substituted pyridines (Bomika et al., 1976).
Synthesis of Pyrimidine Nucleosides :
- The synthesis of 6-substituted pyrimidine nucleosides involved transforming the 6-cyano group into various groups including chloromethyl. This study is significant for understanding the synthesis and reactions of pyrimidine nucleosides (Ueda et al., 1975).
Formation of 7-Azaindole Derivatives :
- The synthesis of 7-azaindole derivatives from 2, 6-dichloro-3-(β-chloroethyl)-5-cyanopyridine highlights the application of this compound in creating complex heterocyclic structures (Yakhontov et al., 1966).
Catalytic Applications of Terpyridines :
- Although not directly involving 6-Chloromethyl-2-cyanopyridine, research on terpyridines, a related pyridine derivative, shows their use in catalysis, DNA intercalation, and material science, indicating the broad potential of pyridine derivatives in various scientific fields (Winter et al., 2011).
Synthesis of Dialkylaminopyridine Acylation Catalysts :
- The creation of dialkylaminopyridine catalysts from 4-cyanopyridine, and their application in promoting the acylation of hindered alcohols, demonstrates another aspect of the versatility of cyanopyridine derivatives (Deratani et al., 1987).
Safety And Hazards
6-Chloromethyl-2-cyanopyridine is classified as a dangerous substance. It has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, and P501 .
Propiedades
IUPAC Name |
6-(chloromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOOXGNGNZWVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438468 | |
| Record name | 6-Chloromethyl-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloromethyl-2-cyanopyridine | |
CAS RN |
135450-23-6 | |
| Record name | 6-Chloromethyl-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloromethyl-pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















